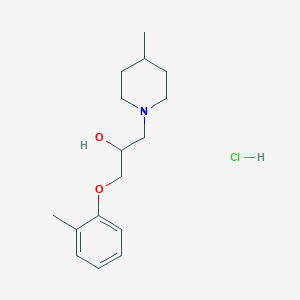
1-(4-Methylpiperidin-1-yl)-3-(o-tolyloxy)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylpiperidin-1-yl)-3-(o-tolyloxy)propan-2-ol hydrochloride, also known as MPHP, is a psychoactive drug that belongs to the cathinone class. It is a synthetic compound that has gained popularity among drug users due to its stimulant effects. MPHP is known to produce feelings of euphoria, increased energy, and heightened alertness. However, it is also associated with several negative effects, including addiction, anxiety, and psychosis.
作用机制
1-(4-Methylpiperidin-1-yl)-3-(o-tolyloxy)propan-2-ol hydrochloride acts as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other stimulant drugs, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
The use of 1-(4-Methylpiperidin-1-yl)-3-(o-tolyloxy)propan-2-ol hydrochloride can lead to several biochemical and physiological effects, including increased heart rate, elevated blood pressure, and increased body temperature. It can also cause changes in the levels of various hormones, such as cortisol and testosterone.
实验室实验的优点和局限性
1-(4-Methylpiperidin-1-yl)-3-(o-tolyloxy)propan-2-ol hydrochloride has several advantages as a research tool, including its ability to produce specific effects on the central nervous system. However, its use is limited by its potential for abuse and addiction, as well as its negative effects on health.
未来方向
Future research on 1-(4-Methylpiperidin-1-yl)-3-(o-tolyloxy)propan-2-ol hydrochloride may focus on its potential as a treatment for various medical conditions, including ADHD and depression. Additionally, studies may investigate its effects on other neurotransmitter systems, such as the serotonin system. Further research may also explore the potential risks associated with its use, including its potential for addiction and long-term health effects.
合成方法
The synthesis of 1-(4-Methylpiperidin-1-yl)-3-(o-tolyloxy)propan-2-ol hydrochloride involves several steps, including the reaction of 4-methylpiperidine with 2-bromo-1-(o-tolyloxy)propan-3-one, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by treating the resulting alcohol with hydrochloric acid.
科学研究应用
1-(4-Methylpiperidin-1-yl)-3-(o-tolyloxy)propan-2-ol hydrochloride has been the subject of several scientific studies, mainly focused on its effects on the central nervous system. Researchers have investigated its potential as a treatment for various medical conditions, including attention deficit hyperactivity disorder (ADHD) and depression.
属性
IUPAC Name |
1-(2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-13-7-9-17(10-8-13)11-15(18)12-19-16-6-4-3-5-14(16)2;/h3-6,13,15,18H,7-12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTLIXKPZYDBML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC=CC=C2C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperidin-1-yl)-3-(o-tolyloxy)propan-2-ol hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2413808.png)
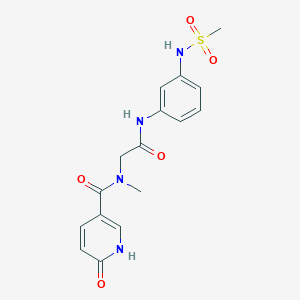
![2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole](/img/structure/B2413813.png)

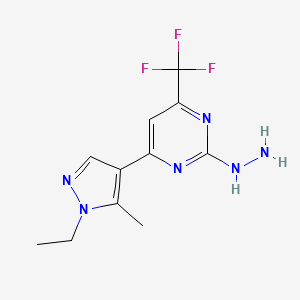

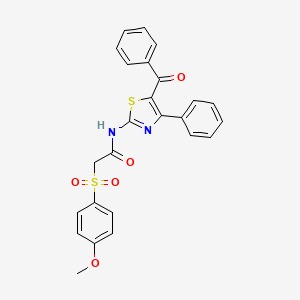

![6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2413821.png)
![3-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2413822.png)
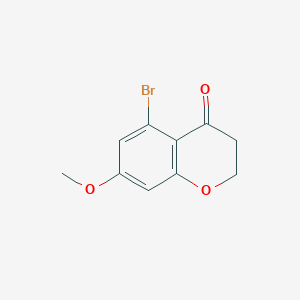
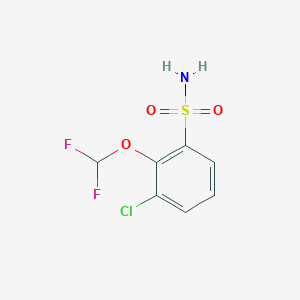
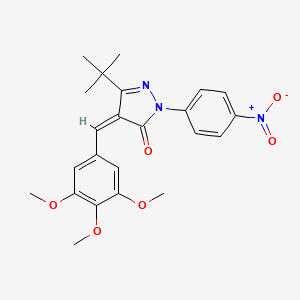
![2,4-dimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2413829.png)